1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene
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Overview
Description
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzene, featuring bromine, methoxy, and nitroethenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,5-dimethoxy-4-(2-nitrovinyl)benzene: Similar structure but with different positions of the methoxy groups.
1-Bromo-3,5-dimethoxybenzene: Lacks the nitroethenyl group.
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Different substitution pattern on the benzene ring .
Uniqueness
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and nitroethenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
54291-90-6 |
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Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
1-bromo-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9-6-7(3-4-12(13)14)5-8(11)10(9)16-2/h3-6H,1-2H3/b4-3+ |
InChI Key |
DVEVFGAGQYOEPX-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
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